molecular formula C7H4F3NO3 B1391499 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene CAS No. 1214349-53-7

1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene

Cat. No.: B1391499
CAS No.: 1214349-53-7
M. Wt: 207.11 g/mol
InChI Key: DTAHCVYYHHVFEU-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene is an organic compound characterized by the presence of difluoromethoxy, fluoro, and nitro functional groups attached to a benzene ring

Scientific Research Applications

1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene has several applications in scientific research:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring fluorinated aromatic rings for enhanced biological activity.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets effectively.

    Material Science: It is explored for use in the synthesis of advanced materials, including polymers and coatings, where fluorinated compounds provide desirable properties such as chemical resistance and thermal stability.

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure efficiency and consistency.

Chemical Reactions Analysis

1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene depends on its specific application. In pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene can be compared with other fluorinated aromatic compounds, such as:

    1-(Trifluoromethoxy)-4-fluoro-2-nitrobenzene: Similar structure but with a trifluoromethoxy group, which may exhibit different reactivity and biological activity.

    1-(Difluoromethoxy)-2,4-dinitrobenzene:

    4-Fluoro-2-nitroanisole: Lacks the difluoromethoxy group, resulting in different chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(difluoromethoxy)-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-4-1-2-6(14-7(9)10)5(3-4)11(12)13/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAHCVYYHHVFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214349-53-7
Record name 2-(Difluoromethoxy)-5-fluoronitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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